Mildronate-d3

Catalog No.
S14411622
CAS No.
M.F
C6H14N2O2
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mildronate-d3

Product Name

Mildronate-d3

IUPAC Name

3-[[dimethyl(trideuteriomethyl)azaniumyl]amino]propanoate

Molecular Formula

C6H14N2O2

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/i1D3

InChI Key

PVBQYTCFVWZSJK-FIBGUPNXSA-N

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)NCCC(=O)[O-]

Mildronate-D3, also known as 3-[(trimethylazaniumyl)amino]propanoate, is a stable isotopic variant of meldonium, a compound primarily used as an anti-ischemic drug. It is recognized for its ability to alter energy metabolism in cells, particularly under conditions of ischemia. The compound is characterized by its unique structure, which includes a trimethylhydrazinium moiety that contributes to its pharmacological effects. Mildronate-D3 is often utilized in research settings to trace metabolic pathways and assess the pharmacokinetics of meldonium in biological systems .

That are critical to its function. The primary mechanism involves the inhibition of carnitine transport via the organic cation/carnitine transporter 2, leading to a decrease in free carnitine levels within cells. This reduction shifts cellular metabolism from fatty acid oxidation towards glycolysis, particularly during ischemic conditions. The resultant increase in glucose utilization helps to maintain ATP production when oxygen levels are low .

Additionally, studies indicate that mildronate can reduce lactate accumulation, suggesting an enhancement of aerobic metabolism over anaerobic pathways . The compound's ability to modulate these metabolic pathways is central to its therapeutic applications.

Mildronate-D3 exhibits various biological activities that contribute to its therapeutic efficacy:

  • Anti-Ischemic Effects: By promoting glucose metabolism and reducing fatty acid oxidation, Mildronate-D3 helps protect tissues from ischemic damage.
  • Endurance Enhancement: In athletic contexts, it has been shown to improve endurance performance and accelerate recovery post-exercise .
  • Anti-Inflammatory Properties: Emerging research suggests that Mildronate-D3 may possess anti-inflammatory effects, potentially benefiting conditions associated with chronic inflammation .

The synthesis of Mildronate-D3 involves several key steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as trimethylhydrazine and propanoic acid.
  • Reagents: Appropriate catalysts and solvents are employed to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure optimal yield and purity.
  • Purification: Post-synthesis, the product undergoes purification processes such as crystallization or chromatographic techniques to isolate Mildronate-D3 from by-products .

Mildronate-D3 has several applications across various fields:

  • Pharmacological Research: It serves as an internal standard in doping control analyses, helping to monitor meldonium levels in athletes' urine samples .
  • Metabolic Studies: Researchers utilize Mildronate-D3 to study metabolic pathways and the effects of meldonium on energy metabolism under various physiological conditions .
  • Clinical Trials: Its role in clinical settings includes evaluating its efficacy in treating ischemic heart disease and other related conditions.

Interaction studies involving Mildronate-D3 focus on its effects on various transporters and enzymes:

  • Organic Cation Transporters: Research indicates that Mildronate-D3 interacts with organic cation transporters, impacting carnitine uptake and influencing metabolic processes .
  • Enzymatic Activity: Studies have explored how Mildronate-D3 affects enzymes involved in fatty acid metabolism, contributing to its anti-ischemic properties .

Mildronate-D3 shares similarities with several other compounds that influence energy metabolism. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
MeldoniumInhibits fatty acid oxidation; promotes glycolysisOriginal compound; widely studied for performance enhancement
CarnitineFacilitates fatty acid transport into mitochondriaEssential nutrient; promotes fatty acid oxidation
5-Aminovaleric Acid BetaineModulates energy metabolism similar to meldoniumEmerging metabolite with potential anti-inflammatory properties
Acetyl-L-CarnitineEnhances mitochondrial function; neuroprotectiveUsed primarily for cognitive enhancement

Mildronate-D3 stands out due to its specific action on carnitine transport mechanisms and its application as a tracer in metabolic studies.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.124357931 g/mol

Monoisotopic Mass

149.124357931 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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